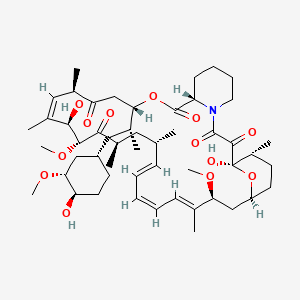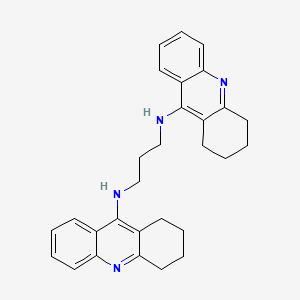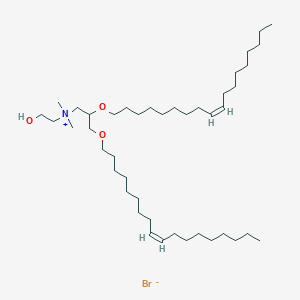
Rapamycin (Sirolimus)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s. Initially identified for its antifungal properties, Rapamycin has since been found to have potent immunosuppressive and antitumor activities. It is widely used in medicine to prevent organ transplant rejection, treat certain cancers, and coat coronary stents to prevent restenosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin involves complex polyketide synthase (PKS) pathways. The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, which is extended by PKS. The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-PKS modification enzymes .
Industrial Production Methods
Industrial production of Rapamycin typically involves fermentation using genetically engineered strains of Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control and quantification .
Chemical Reactions Analysis
Types of Reactions
Rapamycin undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
Reduction: Reduction reactions can modify the macrolide ring structure.
Hydrolysis: Basic and neutral hydrolysis can lead to the breakdown of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous solutions with varying pH levels.
Major Products Formed
The major products formed from these reactions include various degradation products that can be identified using HPLC and UV spectroscopy .
Scientific Research Applications
Rapamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and modification.
Biology: Investigated for its role in cellular processes such as autophagy and aging.
Medicine: Used to prevent organ transplant rejection, treat certain cancers, and manage rare diseases like lymphangioleiomyomatosis
Industry: Employed in drug-eluting stents to prevent restenosis and in coatings for medical devices.
Mechanism of Action
Rapamycin exerts its effects by inhibiting the mechanistic target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. It forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR. This inhibition suppresses cytokine-mediated T-cell proliferation, halting progression from the G1 to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Everolimus: A derivative of Rapamycin with similar mTOR inhibitory effects but different pharmacokinetic properties.
Temsirolimus: Another derivative used primarily in cancer therapy.
Uniqueness
Rapamycin is unique in its ability to inhibit mTOR, making it a valuable tool in both immunosuppressive therapy and cancer treatment. Its broad range of applications, from preventing organ rejection to extending lifespan in model organisms, highlights its versatility and importance in scientific research .
Properties
Molecular Formula |
C51H79NO13 |
|---|---|
Molecular Weight |
914.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 |
InChI Key |
QFJCIRLUMZQUOT-KADBNGAOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)


![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)


![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)
